molecular formula C8H7NS B142379 Benzyl thiocyanate CAS No. 3012-37-1

Benzyl thiocyanate

Cat. No.: B142379
CAS No.: 3012-37-1
M. Wt: 149.21 g/mol
InChI Key: ABNDFSOIUFLJAH-UHFFFAOYSA-N
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Description

Benzyl thiocyanate, also known as (Thiocyanatomethyl)benzene, is an organic compound with the molecular formula C8H7NS. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various thiocyanate derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl thiocyanate can be synthesized through several methods. One common approach involves the direct thiocyanation of benzylic compounds. For instance, a free radical reaction pathway initiated by azobisisobutyronitrile (AIBN) can be used to construct the benzylic sp3 C–SCN bond . Another method involves the electrochemical thiocyanation of benzylic C–H bonds under mild reaction conditions, which demonstrates broad substrate scope and unique benzylic C–H site selectivity .

Industrial Production Methods: Industrial production of this compound typically involves the thiocyanation of benzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by distillation.

Chemical Reactions Analysis

Types of Reactions: Benzyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various benzyl derivatives depending on the nucleophile used.

    Oxidation Reactions: Major products include benzyl isothiocyanate.

    Reduction Reactions: Products include benzylamine derivatives.

Mechanism of Action

The mechanism of action of benzyl thiocyanate involves its ability to undergo various chemical transformations. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to a decrease in intracellular ATP levels and an increase in extracellular ATP levels . Additionally, this compound can downregulate the expression of virulence genes in bacteria, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

  • Benzyl isothiocyanate
  • Benzyl chloride
  • Benzylamine
  • Benzyl alcohol

Properties

IUPAC Name

benzyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNDFSOIUFLJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
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DSSTOX Substance ID

DTXSID5020156
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Molecular Weight

149.21 g/mol
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Physical Description

Solid
Record name Benzyl thiocyanate
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CAS No.

3012-37-1
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Melting Point

41 - 42 °C
Record name Benzyl thiocyanate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl thiocyanate
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Benzyl thiocyanate
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Benzyl thiocyanate
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Benzyl thiocyanate
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Benzyl thiocyanate
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Benzyl thiocyanate

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